2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol
Overview
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of a similar compound, “2-[(5-bromopyridin-3-yl)oxy]pyrazine”, contains a total of 21 bonds, including 15 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 ether (aromatic), and 1 Pyridine .Chemical Reactions Analysis
A similar compound, “5-Bromopyridin-3-yl sulfurofluoridate”, has been used in the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction . The fluorosulfate functionality was shown by Sharpless and coworkers to have distinct reactivity in comparison to other functional groups used in Suzuki-Miyaura reactions, such as bromides, chlorides, and triflates .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, “Ethyl 2-(5-bromopyridin-3-yl)acetate”, include a molecular weight of 244.09 g/mol and a boiling point of 299.4±25.0C at 760 mmHg .Scientific Research Applications
Electrocatalytic Carboxylation
- Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2. This process, conducted in an ionic liquid, resulted in 6-aminonicotinic acid with high yield and selectivity, demonstrating a potential pathway for synthesizing valuable compounds from simpler bromopyridines and CO2 (Feng, Huang, Liu, & Wang, 2010).
Synthesis of Oligopyridines
- Pabst and Sauer (1999) utilized a 'LEGO' system to synthesize 4-stannyl-, 4-bromo-, and branched oligopyridines from 3,5-Di-(pyridin-2-yl)-[1,2,4]-triazines, demonstrating the versatility of bromopyridines in creating complex pyridine-based structures (Pabst & Sauer, 1999).
Amination Reactions
- Ji, Li, and Bunnelle (2003) reported on the selective amination of polyhalopyridines. Their work highlights the use of 5-bromo-2-chloropyridine in catalyzed amination, yielding amino-substituted pyridines, an important reaction in organic synthesis (Ji, Li, & Bunnelle, 2003).
Synthesis of Pyridine Derivatives
- Ahmad et al. (2017) described the synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions. Their study illustrates the role of 5-bromo-2-methylpyridin-3-amine in forming diverse pyridine compounds, showcasing the chemical versatility of bromopyridines (Ahmad et al., 2017).
Synthesis of Trifluoromethylthiazoles
- Tanaka et al. (1991) explored the reaction of 3-Bromo-1,1,1-trifluoropropan-2-one with thiourea to create 4-trifluoromethylthiazoles. This work demonstrates the potential for bromopyridines in synthesizing thiazoles, a class of compounds with various applications (Tanaka, Nomura, Oda, Yoshida, & Mitsuhashi, 1991).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with specific receptors in the body.
Mode of Action
It is believed that the compound binds to its target receptors, leading to a cascade of signaling events within the cell. This binding can either activate or inhibit the receptor, depending on the specific ligand involved.
Biochemical Pathways
It is likely that the compound modulates various signaling pathways within the cell.
Result of Action
Safety and Hazards
The safety data sheet for a similar compound, “Phenylboronic acid”, indicates that it is harmful if swallowed and it can cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Properties
IUPAC Name |
2-(5-bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO/c1-7(14,8(10,11)12)5-2-6(9)4-13-3-5/h2-4,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYDNNYEBHKJJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CN=C1)Br)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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